molecular formula C11H14O5 B1671432 Genipin CAS No. 6902-77-8

Genipin

Cat. No.: B1671432
CAS No.: 6902-77-8
M. Wt: 226.23 g/mol
InChI Key: AZKVWQKMDGGDSV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Genipin, a bioactive compound derived from medicinal plants, primarily targets the Uncoupling Protein-2 (UCP2) which is an anion transporter positioned in the mitochondrial inner membrane . UCP2 plays a significant role in the regulation of energy metabolism and the generation of reactive oxygen species (ROS) .

Mode of Action

This compound interacts with its primary target, UCP2, by inhibiting its function . This inhibition leads to the attenuation of the generation of reactive oxygen species (ROS), which are often associated with cellular damage and disease . The inhibition of UCP2 by this compound results in ROS/c-Jun N-terminal kinase-dependent apoptosis of cancer cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it influences the pathway involving UCP2, leading to a decrease in the generation of reactive oxygen species (ROS) . This reduction in ROS levels triggers a cascade of events, including the activation of the c-Jun N-terminal kinase pathway, which ultimately leads to apoptosis, or programmed cell death . This compound also impacts the pathways involving matrix metalloproteases (MMP)-2, a kind of tumor promoter in a variety of cancers .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied, particularly in animal models. It has been found that this compound’s bioavailability is relatively high in rats, and it undergoes rapid metabolism, forming various glycosides . These insights provide a better understanding of how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of this compound’s action are significant. By inhibiting UCP2, this compound attenuates the generation of reactive oxygen species (ROS), leading to ROS/c-Jun N-terminal kinase-dependent apoptosis of cancer cells . This means that this compound can induce programmed cell death in cancer cells, making it a potential anti-cancer agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be improved through its load in nanotechnology . Furthermore, this compound is a protein cross-linking agent extracted from Gardenia (Gardenia jasminoides Ellis) fruits, which has conventionally been used as a Chinese herbal medicine for the treatment of inflammation and jaundice and as an edible colorant in oriental countries . This suggests that the natural environment and traditional uses of the Gardenia plant may play a role in the action and efficacy of this compound.

Safety and Hazards

Genipin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Genipin has been widely used in many medical applications, mainly in the production of chitosan materials (crosslinked by this reactive), biological scaffolds for tissue engineering, and nanoparticles of chitosan and nanogels of proteins for controlled drug delivery . The future research directions and challenges of this compound-cross-linked hydrogels for pharmaceutical applications are also being discussed .

Biochemical Analysis

Biochemical Properties

Genipin is an excellent natural cross-linker for proteins, collagen, gelatin, and chitosan . It interacts with these biomolecules through covalent cross-linking into lattice networks, providing good biocompatibility, controllable swelling, and mechanical properties . The nature of these interactions is largely due to the intricate relationship between this compound’s chemical structure and its biochemical activity .

Cellular Effects

This compound has demonstrated significant anti-cancer effects in vitro and in vivo models by attenuating ROS generation, inhibiting the expression of matrix metalloproteinase 2, and inducing caspase-dependent apoptosis . It has also shown to inhibit cell viability and proliferation of gastric cancer cells . This compound treatment decreased levels of GPX4 and SLC7A11, induced accumulation of lipid peroxidation intracellularly, and led to ferroptosis in gastric cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to block the action of the transporter uncoupling protein 2 (UCP2), which contributes to its observed anti-cancer activity . This compound’s efficacy against various cancer cell lines is due to its basic molecular mechanisms, induction of apoptosis, inhibition of cell proliferation, and disruption of cancer cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. It has been found to stimulate glucose uptake in a time- and dose-dependent manner . Over time, this compound treatment increased the protein mass of Mrp2 but not the mRNA level .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound has demonstrated significant anti-depressive effects at a dose of 100 mg/kg in rats . It has also been found to significantly decrease mortality and serum aminotransferase activity and attenuate the apoptosis of hepatocytes induced by D-galactosamine/lipopolysaccharide (LPS) at dosages ranging from 25–200 mg/kg .

Metabolic Pathways

This compound is involved in multiple metabolic pathways. It has been found to increase bile flow rate and upregulate the expressions of aquaporin 8 and the transporters of bile acids in the liver . It also promotes alternative pathways and inhibits classical pathways for bile acids synthesis .

Transport and Distribution

This compound is absorbed via the intestine and transported to the liver across the portal vein . It has been found to increase bile flow rate and upregulate the expressions of aquaporin 8 and the transporters of bile acids in the liver .

Subcellular Localization

This compound promotes glucose transporter 4 (GLUT4) translocation to the cell surface, which was observed by analyzing their distribution in subcellular membrane fraction . This indicates that this compound has effects on its activity or function at the subcellular level.

Comparison with Similar Compounds

Genipin is often compared to other natural cross-linkers and iridoid compounds:

Properties

IUPAC Name

methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h2,5,7,9,11-12,14H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKVWQKMDGGDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Genipin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6902-77-8
Record name Genipin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 - 121 °C
Record name Genipin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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